molecular formula C9H8ClN3O3 B1405258 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride CAS No. 1820666-53-2

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Cat. No.: B1405258
CAS No.: 1820666-53-2
M. Wt: 241.63 g/mol
InChI Key: XHRSJFRTJZSNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride” is a derivative of pyrido[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed and synthesized as potential EGFR inhibitors . They have been evaluated for antiproliferative activities against various cell lines .


Synthesis Analysis

The synthesis of these compounds involves the design of new derivatives having the essential pharmacophoric features of EGFR inhibitors . The highest active derivatives were selected for IC 50 screening .


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold . This structure is crucial for their function as EGFR inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The final products are a series of new derivatives that exhibit high cytotoxic activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of a series of pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, including compounds structurally related to 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride, has been explored for microbiological investigations (Ukrainets, 2009).

Biological Evaluation and Potential Antitumor Agents

  • A new series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, analogous to the compound , have been designed and synthesized as multitargeted antifolates and potential antitumor agents (Liu et al., 2016).
  • Another series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines has been synthesized, targeting thymidylate and purine nucleotide biosynthesis for potential use in cancer therapy (Liu et al., 2015).

Interaction with Proteins and Fluorescence Studies

  • The interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin, related to the compound , has been investigated using fluorescence and UV–vis spectral studies, which is crucial for understanding drug-protein interactions (Meng et al., 2012).

Synthetic Routes and Heterocyclic Compounds

  • A general route to 2-(pyrimidin-2?-yl)acetic acids and esters, closely related to the target compound, highlights the versatility of these compounds in chemical synthesis (Brown & Waring, 1977).
  • The synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moieties have been explored, demonstrating the broad applicability of this class of compounds in heterocyclic chemistry (Al‐Sehemi & Bakhite, 2005).

Antimicrobial Applications

  • The synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives, including compounds structurally similar to this compound, have been investigated, showing potential in antimicrobial applications (Hossan et al., 2012).

Condensation and Fused Polycyclic Pyrimidines

  • Research on the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes for the synthesis of fused polycyclic pyrimidines reveals the compound's utility in complex chemical syntheses (Harutyunyan, 2016).

Future Directions

The future directions for these compounds could involve further investigation of their inhibitory activities and their potential as anticancer agents . There may also be scope for the design and synthesis of new derivatives to enhance their effectiveness .

Biochemical Analysis

Biochemical Properties

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and mTOR kinase . The interaction with DHFR inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, the compound’s interaction with mTOR kinase inhibits cell growth and proliferation by blocking the mTOR signaling pathway .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately leading to cell death . The compound also inhibits mTOR kinase by binding to its active site, blocking the mTOR signaling pathway and preventing cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cell growth and proliferation without causing significant toxicity . At high doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and mTOR kinase, affecting metabolic flux and metabolite levels . The compound’s inhibition of DHFR disrupts the folate cycle, leading to a decrease in tetrahydrofolate levels and affecting DNA synthesis and repair . Additionally, the inhibition of mTOR kinase affects cellular metabolism by blocking the mTOR signaling pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations enhance the compound’s ability to interact with its target enzymes and proteins, increasing its efficacy .

Properties

IUPAC Name

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRSJFRTJZSNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.